molecular formula C15H17NO2 B13341523 Ethyl 2-amino-3-(naphthalen-1-yl)propanoate

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B13341523
M. Wt: 243.30 g/mol
InChI Key: GPRJPDYNXGVBNC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate (CAS: 496954-55-3) is an α-amino ester derivative featuring a naphthalen-1-yl substituent. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 242.34 g/mol . The compound consists of a propanoate backbone esterified with an ethyl group, an amino group at the C2 position, and a bulky naphthalene moiety at the C3 position. This structural configuration confers significant lipophilicity, making it valuable in medicinal chemistry for probing hydrophobic interactions in drug design .

Synthesis and Characterization: The compound is synthesized via esterification of 1-naphthylalanine with ethanol in the presence of thionyl chloride, yielding a pale yellow oil with 70% efficiency . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): Aromatic protons (7.18–8.07 ppm), ethyl ester signals (0.63 ppm, triplet), and methine protons (4.43 ppm, multiplet) .
  • ¹³C NMR: Carbonyl carbon at 169.5 ppm, aromatic carbons (123.6–133.8 ppm), and ester-related carbons (62.1, 13.3 ppm) .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-amino-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C15H17NO2/c1-2-18-15(17)14(16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10,16H2,1H3

InChI Key

GPRJPDYNXGVBNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 2-amino-3-(naphthalen-1-yl)propanoate generally involves esterification of the corresponding amino acid, 2-amino-3-(naphthalen-1-yl)propanoic acid, with ethanol under acidic conditions. The key steps are:

  • Starting Material: 2-amino-3-(naphthalen-1-yl)propanoic acid (the free amino acid form)
  • Esterification: Reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid
  • Reaction Conditions: Reflux under controlled temperature to ensure complete esterification
  • Purification: Recrystallization or chromatographic techniques to obtain high purity ethyl ester.

This classical Fischer esterification is widely used due to its straightforwardness and scalability.

Detailed Reaction Procedure (Typical)

Step Reagents/Conditions Description
Esterification 2-amino-3-(naphthalen-1-yl)propanoic acid, ethanol, sulfuric acid catalyst Reflux mixture for several hours to form ethyl ester
Work-up Neutralization, extraction with organic solvents (e.g., ethyl acetate) Removal of acid and impurities
Purification Recrystallization from ethanol or chromatography Obtain pure this compound

Industrial Scale Synthesis

  • Continuous Flow Reactors: Industrial production often employs continuous flow esterification reactors allowing precise control of temperature, pressure, and residence time to optimize yield and purity.
  • Purification: Multi-step purification including recrystallization and chromatographic methods ensures removal of side products and unreacted starting materials.

Alternative Synthetic Approaches and Related Transformations

Amidation and Coupling Reactions

While esterification is the primary route for preparing ethyl esters, related compounds such as methyl esters or amides can be prepared by coupling naphthalene carboxylic acid derivatives with amino acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

Preparation from Chiral Precursors

The stereochemistry at the α-carbon is critical for biological activity. Resolution methods for chiral amines related to the naphthalene moiety, such as R-(+)-1-(1-naphthyl)ethylamine, use chiral resolving agents like D-(-)-tartaric acid to obtain enantiomerically enriched intermediates, which can then be converted to the amino acid esters.

Reaction Analysis and Mechanistic Insights

  • Esterification Mechanism: Acid-catalyzed nucleophilic substitution where the carboxylic acid carbonyl is protonated, increasing electrophilicity, followed by nucleophilic attack by ethanol and subsequent elimination of water.
  • Stereochemical Considerations: Maintaining stereochemical integrity during esterification is crucial; mild conditions are preferred to avoid racemization.
  • Purity and Yield Optimization: Controlled reflux time and acid concentration are optimized to maximize yield and minimize side reactions such as hydrolysis or polymerization.

Data Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Scale Yield (%) Purification Method Notes
Fischer Esterification 2-amino-3-(naphthalen-1-yl)propanoic acid Ethanol, sulfuric acid, reflux Lab/Industrial 70–90 Recrystallization, chromatography Classical, reliable method
Coupling with Amino Acid Esters Naphthalene carboxylic acid derivatives DCC, NHS, amines, acetonitrile Lab 60–85 Chromatography For amide or methyl ester analogues
Chiral Resolution 1-(1-naphthyl)ethylamine D-(-)-tartaric acid, ethanol, water Lab 35 (resolution) Filtration, recrystallization For obtaining enantiopure intermediates

Comprehensive Research Findings

  • The esterification method remains the most straightforward and widely applied for preparing this compound, with yields typically above 70% under optimized conditions.
  • Industrial synthesis benefits from continuous flow reactors to improve reproducibility and scalability.
  • Chiral purity is maintained by using mild esterification conditions or by starting from resolved chiral amines.
  • Related synthetic studies demonstrate that coupling reactions using carbodiimide chemistry enable the preparation of amide derivatives and analogues, expanding the compound’s utility in drug discovery.
  • The compound’s naphthalene moiety allows for further chemical modifications such as oxidation or substitution, enabling the synthesis of diverse derivatives.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction:
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate + 4-chlorobenzoyl chloride → Ethyl 2-(4-chlorobenzamido)-3-(naphthalen-1-yl)propanoate

Conditions:

  • Base: NaOH (3 equiv.) in water/acetone at 0°C → room temperature

  • Workup: Acidification with HCl, extraction with ethyl acetate, column chromatography (hexane/ethyl acetate)

Key Data:

ParameterValue
Yield60–75%
Purity>90% (by NMR)
Characterization1H^1H NMR, ESI-MS ([M–1]⁻ = 354.2)

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:
Reaction:
this compound + H₂O → 2-Amino-3-(naphthalen-1-yl)propanoic acid + ethanol

Conditions:

  • Basic hydrolysis: NaOH (2M), reflux, 4–6 hours

  • Acidic hydrolysis: HCl (6M), 80°C, 8–12 hours

Key Data:

ConditionYieldByproduct Management
Basic85%Neutralization with HCl
Acidic78%Solvent extraction

Oxidation Reactions

The naphthalene ring and amino group are susceptible to oxidation:
Examples:

  • Naphthalene oxidation: Forms 1,2-naphthoquinone derivatives using KMnO₄/H₂SO₄

  • Amino group oxidation: Converts –NH₂ to –NO₂ with H₂O₂/Fe³⁺ catalysts

Typical Conditions:

ReactionReagentsTemperature
Naphthalene oxidationKMnO₄ (0.1M), H₂SO₄60°C
Amine oxidationH₂O₂ (30%), FeCl₃RT

Reduction Reactions

The ester and aromatic groups can be reduced under specific conditions:
Reaction:
this compound → Ethyl 2-amino-3-(tetralin-1-yl)propanoate

Conditions:

  • Catalytic hydrogenation: H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 12 hours

  • Chemical reduction: NaBH₄/NiCl₂ in THF, 0°C → RT

Key Outcomes:

MethodSelectivityYield
Catalytic hydrogenationHigh82%
NaBH₄/NiCl₂Moderate65%

Substitution Reactions

The amino group participates in nucleophilic substitutions:
Example:
this compound + NaN₃ → Ethyl 2-azido-3-(naphthalen-1-yl)propanoate

Conditions:

  • NaN₃ (1.2 equiv.), DMF, 80°C, 6 hours

  • Workup: Precipitation in ice-water, filtration

Data:

ParameterValue
Conversion rate>95%
Side products<5% diazo byproducts

Peptide Coupling

The amino group facilitates peptide bond formation:
Reaction:
this compound + Boc-protected amino acid → Dipeptide ester

Conditions:

  • Coupling agent: HATU, DIPEA, DMF, RT, 2 hours

  • Purification: HPLC (C18 column, acetonitrile/water)

Performance Metrics:

MetricValue
Coupling efficiency89% (by LC-MS)
Purity>98%

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate has diverse applications in scientific research:

  • Chemistry It serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
  • Biology The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent, particularly in developing drugs targeting specific enzymes or receptors.
  • Industry It is used in producing specialty chemicals and as an intermediate in synthesizing dyes and pigments.

Biological Activities

This compound has promising biological activities that have garnered attention in medicinal chemistry:

  • Anticancer Potential Studies have investigated its anticancer properties, with in vitro studies showing it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy. A study examining the effects of this compound on Caco-2 cells, showed that it significantly decreased cell viability compared to untreated controls (39.8% viability at a specific concentration), suggesting it may be effective in targeting colorectal cancer cells.
  • Antimicrobial Activity Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis.
  • Enzyme Inhibition The compound is studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting proteases associated with viral infections.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized to form corresponding naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the naphthalene ring to a dihydronaphthalene structure. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-amino-3-(quinolin-6-yl)propanoate

  • Molecular Weight : 260.30 g/mol (estimated).
  • Key Differences: Replaces naphthalene with a quinoline heterocycle, introducing a basic nitrogen atom.
  • Synthetic Challenges : Hydrolysis of the ethyl ester is more difficult than methyl analogues, leading to lower yields (~50–60%) .

Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate

  • Molecular Formula : C₁₁H₁₉N₃O₂; Molecular Weight : 225.29 g/mol .
  • Key Differences : A pyrazole ring replaces naphthalene, reducing steric bulk and increasing polarity. This may improve aqueous solubility but diminish membrane permeability compared to the naphthalene derivative .

Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate

  • Molecular Formula: C₁₉H₂₁NO₃; Molecular Weight: 311.15 g/mol .
  • Key Differences: Incorporates a β-keto ester and a chiral phenylethylamine group. The oxo group enables keto-enol tautomerism, influencing reactivity in multicomponent reactions (e.g., 51% yield via malonate coupling) .

Amino Acid Derivatives

Ethyl Tyrosine Ester (Ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate)

  • Molecular Weight : 209.24 g/mol .
  • Key Differences: The 4-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, contrasting with the nonpolar naphthalene. This impacts pharmacokinetics, favoring renal excretion over tissue penetration .

Amide-Functionalized Analogues

Ethyl 3-(2-(naphthalen-1-yl)acetamido)propanoate

  • Molecular Formula : C₂₃H₂₉N₂O₅S; Molecular Weight : 445.55 g/mol .
  • Key Differences : An acetamido linker replaces the direct C3-naphthalene attachment. This modification increases molecular weight and introduces amide-related stability, though synthesis requires harsh reagents like thionyl chloride (83% yield) .

Key Research Findings

  • Steric and Electronic Effects: The naphthalene group in Ethyl 2-amino-3-(naphthalen-1-yl)propanoate enhances lipophilicity and π-π stacking compared to phenyl or pyrazole analogues, favoring interactions with hydrophobic protein pockets (e.g., LFA-1/ICAM-1 targets) .
  • Synthetic Efficiency: Ethyl esters generally exhibit lower hydrolysis yields than methyl esters due to steric hindrance, as seen in analogues like Ethyl 2-amino-3-(quinolin-6-yl)propanoate .
  • Biological Relevance: Amide derivatives (e.g., Ethyl 3-(2-(naphthalen-1-yl)acetamido)propanoate) show improved stability but require more complex synthesis routes .

Biological Activity

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H13_{13}NO2_2 and a molecular weight of 243.30 g/mol. The compound features a naphthalene moiety attached to a propanoate group, which contributes to its distinctive chemical reactivity and biological interactions.

Research indicates that this compound may function as an inhibitor or activator of specific enzymes or receptors, influencing various cellular processes. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These properties enable the compound to modulate biological pathways effectively .

Biological Activities

  • Anticancer Potential : this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens. Its structural characteristics allow it to interact with bacterial membranes, potentially leading to cell lysis .
  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise in inhibiting proteases associated with viral infections .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines (e.g., Caco-2 cells)
AntimicrobialExhibits activity against methicillin-resistant Staphylococcus aureus
Enzyme InhibitionInhibits viral proteases; potential role in antiviral therapies

Case Study: Anticancer Activity

In a study examining the effects of this compound on Caco-2 cells, the compound significantly decreased cell viability compared to untreated controls (39.8% viability at a specific concentration). This suggests that the compound may be effective in targeting colorectal cancer cells .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other naphthalene derivatives, which often exhibit varied biological activities. The following table summarizes some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3-(naphthalen-2-yl)propanoateC13_{13}H13_{13}NO2_2Variation in naphthalene substitution affects biological activity
Mthis compoundC12_{12}H13_{13}NO2_2Methyl group alters solubility and reactivity patterns
2-Amino-naphthalene derivativesVariesDiverse functional groups lead to varied biological activities

Future Directions

Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent. Additionally, optimizing its structure could enhance its efficacy and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Ethyl 2-amino-3-(naphthalen-1-yl)propanoate, and what are the critical parameters for optimizing yield?

  • Methodological Answer : The compound is synthesized via esterification of 1-naphthylalanine using thionyl chloride (SOCl₂) in ethanol. Key parameters include reaction time, stoichiometry, and temperature. A typical procedure yields 70% as a pale yellow oil, confirmed by ¹H/¹³C NMR and ESI-HRMS . Alternative routes involve coupling reactions with propargyl bromide in DMF using K₂CO₃ as a base, followed by extraction and purification via column chromatography .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H: δ 8.07–0.63 ppm; ¹³C: δ 169.5–13.3 ppm) and high-resolution mass spectrometry (ESI-HRMS: [M+H]+ 244.1335) . Purity (≥98%) is assessed via TLC (n-hexane:ethyl acetate = 9:1) and optical rotation measurements (e.g., -6.3° to -7.3° for related tyrosine derivatives) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high concentrations) and full chemical protective clothing. Avoid drainage contamination due to unknown ecotoxicity. Stability under recommended storage (room temperature, inert atmosphere) is confirmed, but decomposition products remain uncharacterized .

Q. What are the stability and storage conditions for this compound?

  • Methodological Answer : The compound is stable at room temperature in dry, inert environments. Hydrolysis sensitivity requires avoidance of aqueous bases or prolonged exposure to moisture. Storage in amber vials under nitrogen is advised, though specific degradation kinetics are undocumented .

Q. What spectroscopic databases or reference standards are used for validation?

  • Methodological Answer : NMR data are cross-referenced with PubChem and literature-reported spectra (e.g., δ 4.43 ppm for the α-proton in CDCl₃) . HRMS libraries (e.g., NIST) validate molecular ion peaks, while TLC Rf values are compared to synthetic intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, given its racemic synthesis in current methods?

  • Methodological Answer : Existing syntheses yield racemic mixtures (±)-VIII . To isolate enantiomers, chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution could be explored. Chiral HPLC (e.g., Chiralpak IA column) may separate enantiomers, though no published protocols exist for this compound .

Q. What strategies improve reaction efficiency in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize coupling reactions using HATU as a condensating agent (yield: 70–99%) and minimize hydrolysis of ethyl esters by substituting with methyl esters where possible. For example, ethyl carboxylate hydrolysis (e.g., to carboxylic acids) requires NaOH in EtOH/THF/water, but yields are lower than methyl analogues .

Q. How is this compound utilized in designing bioactive analogues for pharmaceutical targets?

  • Methodological Answer : It serves as a scaffold for LFA-1/ICAM-1 antagonists by substituting the naphthyl group with quinoline or tetrahydroquinoline moieties. Analogue synthesis involves coupling with intermediates like ethyl 2-amino-3-(quinolin-6-yl)propanoate, followed by hydrolysis to carboxylic acids . The compound is also a precursor in Telotristat ethyl, a serotonin synthesis inhibitor .

Q. What challenges arise in analyzing decomposition products or impurities?

  • Methodological Answer : Unknown decomposition products (e.g., under heat or light) necessitate LC-MS/MS or GC-MS profiling. Oxidative byproducts (e.g., naphthoquinones) are hypothesized but unverified. Impurity tracking during synthesis requires spike-in experiments with suspected intermediates (e.g., unreacted 1-naphthylalanine) .

Q. How does steric hindrance from the naphthalene group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky naphthalen-1-yl group limits accessibility in Pd-catalyzed C-H alkenylation, requiring directing groups (e.g., amino esters) to enhance regioselectivity. Computational modeling (DFT) predicts reaction sites, but experimental validation is needed .

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